2-semicarbazido-1H-3-benzazepine
Description
2-Semicarbazido-1H-3-benzazepine is a heterocyclic compound featuring a benzazepine core—a seven-membered ring system containing one nitrogen atom—substituted with a semicarbazide (-NH-C(=O)-NH₂) group at the 2-position. This structural motif confers unique physicochemical and pharmacological properties, distinguishing it from other benzazepine derivatives. Its structural analogs, however, are well-documented in pharmaceutical research, particularly in cardiovascular and neurological therapeutics .
Properties
CAS No. |
57184-86-8 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(1H-3-benzazepin-2-ylamino)urea |
InChI |
InChI=1S/C11H12N4O/c12-11(16)15-14-10-7-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H,13,14)(H3,12,15,16) |
InChI Key |
BWOJTQQETZTVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=CN=C1NNC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Benazepril Hydrochloride
Benazepril hydrochloride, a 1-benzazepine derivative, is an angiotensin-converting enzyme (ACE) inhibitor used for hypertension. Key structural and functional differences include:
The substitution pattern and nitrogen positioning in the benzazepine ring critically determine biological activity. Benazepril’s ACE inhibition relies on its carboxylate group, whereas 2-semicarbazido’s semicarbazide may favor interactions with amine or carbonyl moieties in target proteins.
2-Aminobenzamides
2-Aminobenzamides share a benzamide backbone with an amino group at the 2-position. Comparisons highlight:
Methylclonazepam (Benzodiazepine Analogs)
Methylclonazepam, a benzodiazepine derivative, differs fundamentally in core structure but shares heterocyclic relevance:
While benzodiazepines target GABAₐ receptors, benzazepines like 2-semicarbazido may exploit different neurological pathways due to distinct nitrogen placement and substituent chemistry.
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